Fmoc-Gly-Phe-OH

描述

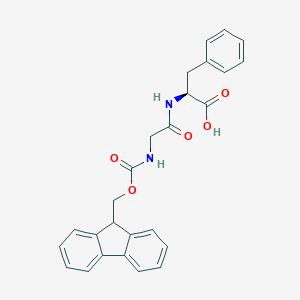

Fmoc-Gly-Phe-OH: is a compound consisting of fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a dipeptide composed of glycine (Gly) and phenylalanine (Phe). This compound is widely used in solid-phase peptide synthesis (SPPS) due to the stability and ease of removal of the Fmoc group under basic conditions .

准备方法

Synthetic Routes and Reaction Conditions:

Fmoc Protection of Glycine: The synthesis begins with the protection of glycine using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in aqueous dioxane.

Coupling with Phenylalanine: The Fmoc-protected glycine is then coupled with phenylalanine using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dry tetrahydrofuran (THF) at low temperatures.

Industrial Production Methods: Industrial production of Fmoc-Gly-Phe-OH follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers for efficiency and consistency. The use of solid-phase peptide synthesis (SPPS) allows for the sequential addition of amino acids to a growing peptide chain anchored to a resin .

化学反应分析

Types of Reactions:

Deprotection: The Fmoc group is removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF).

Coupling Reactions: The compound can undergo further peptide coupling reactions to form longer peptide chains.

Common Reagents and Conditions:

Deprotection: Piperidine in DMF is commonly used for Fmoc group removal.

Coupling: DCC and DMAP in THF are used for coupling reactions.

Major Products:

科学研究应用

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Gly-Phe-OH serves as a crucial building block in SPPS, where the Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a protective moiety. This allows for sequential coupling and deprotection cycles essential for constructing peptides with specific amino acid sequences. The efficiency of SPPS using Fmoc chemistry enables the synthesis of complex peptides that are vital for understanding biological processes and developing therapeutic agents .

Drug Development

Peptide-Based Therapeutics

The incorporation of this compound in peptide-based drug candidates enhances their bioavailability and stability. Researchers have utilized this tripeptide to create inhibitors or mimetics of natural ligands, which are crucial in various disease models. For instance, studies have shown that peptides synthesized using this compound can exhibit significant biological activity, making them potential candidates for drug development .

Biochemical Assays

Enzymatic Activity Studies

this compound is frequently employed in the development of substrates for enzymatic assays. By integrating this tripeptide into substrates for proteases, researchers can investigate enzyme kinetics and assess inhibitor efficacy. This application is critical for screening potential drug candidates and understanding enzyme specificity, which is fundamental in drug discovery .

Protein-Protein Interaction Studies

Molecular Biology Applications

In molecular biology, this compound can be incorporated into peptides that mimic protein binding sites. This facilitates the study of protein-protein interactions, allowing researchers to analyze binding affinities and interaction mechanisms. Insights gained from these studies are essential for drug discovery and elucidating cellular signaling pathways .

Hybrid Hydrogel Formation

Coassembly with Other Peptides

Recent studies have demonstrated that this compound can coassemble with other peptides to form hybrid hydrogels with unique properties. For example, when combined with Fmoc-Phe-Phe, these hybrids exhibit improved mechanical stability and biofunctionality compared to their individual components. Such materials have potential applications in tissue engineering and regenerative medicine due to their enhanced properties .

Case Studies

作用机制

Mechanism: The Fmoc group protects the amine group of glycine, preventing unwanted side reactions during peptide synthesis. Upon deprotection, the free amine group can participate in further coupling reactions to form peptide bonds .

Molecular Targets and Pathways: The primary target is the amine group of glycine, which is protected by the Fmoc group. The deprotection process involves the removal of the Fmoc group under basic conditions, exposing the amine group for subsequent reactions .

相似化合物的比较

Fmoc-Gly-Gly-Phe-OH: Another Fmoc-protected dipeptide used in peptide synthesis.

Fmoc-Phe-OH: A simpler Fmoc-protected amino acid used in similar applications.

Uniqueness: Fmoc-Gly-Phe-OH is unique due to its specific sequence of glycine and phenylalanine, which provides distinct properties and reactivity compared to other Fmoc-protected compounds .

生物活性

Fmoc-Gly-Phe-OH (Nα-fluorenylmethoxycarbonyl-glycine-phenylalanine) is a synthetic peptide derivative that has garnered attention in biochemical and pharmaceutical research due to its unique properties and applications. This article delves into its biological activity, synthesis, applications, and relevant case studies.

- Chemical Formula : C26H24N2O5

- Molecular Weight : 440.48 g/mol

- Structure : The compound features a fluoromethoxycarbonyl (Fmoc) protecting group attached to the amino group of glycine, followed by a phenylalanine residue.

Biological Activity

This compound exhibits several biological activities primarily due to its role in peptide synthesis and as a building block for more complex peptides. Its applications are particularly prominent in drug delivery systems, including antibody-drug conjugates (ADCs).

- Peptide Synthesis : this compound is commonly used in solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a protective moiety that can be selectively removed under basic conditions. This allows for the sequential addition of amino acids to form peptides with desired sequences.

- Antibody-Drug Conjugates : In ADCs, this compound acts as a linker that connects cytotoxic drugs to antibodies. The stability of this linker is crucial for ensuring that the drug is released only upon reaching the target cells, thereby minimizing systemic toxicity .

Applications

- Cancer Therapy : this compound is utilized in the development of targeted therapies for various cancers. By attaching cytotoxic agents to antibodies through this linker, researchers can enhance the specificity and efficacy of cancer treatments.

- Hydrogels for Tissue Engineering : Research indicates that Fmoc derivatives can form hydrogels that serve as scaffolds in tissue engineering, promoting cell adhesion and growth. These hydrogels can be tailored with specific bioactive peptides to enhance their functionality .

Study 1: Targeted Drug Delivery

A study explored the efficacy of an ADC utilizing this compound as a linker. The results demonstrated that the conjugate effectively targeted cancer cells expressing specific surface markers. Upon internalization, proteolytic cleavage of the linker released the cytotoxic agent, resulting in significant reduction of tumor growth in vivo.

Study 2: Hydrogel Formation

In another investigation, researchers developed a hydrogel using this compound as part of a multicomponent system. The hydrogel exhibited excellent mechanical properties and biocompatibility, making it suitable for applications in regenerative medicine. The study highlighted how the incorporation of this peptide enhanced cell viability and migration within the hydrogel matrix .

Comparative Analysis with Related Compounds

| Compound Name | Structure/Features | Unique Aspects |

|---|---|---|

| Fmoc-Gly-Gly-Phe-Gly-PAB-OH | Contains additional glycine residues; used in ADCs | Enhanced stability and solubility |

| Val-Cit-PAB | Common linker; includes valine and citrulline | Established clinical use |

| Glycyl-Citrulline-p-Aminobenzyl | Similar structure; utilizes citrulline | Notable for stability under physiological conditions |

属性

IUPAC Name |

(2S)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O5/c29-24(28-23(25(30)31)14-17-8-2-1-3-9-17)15-27-26(32)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,32)(H,28,29)(H,30,31)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFLNNQAFRFTFE-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。